![molecular formula C17H19N3O2 B3015684 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone CAS No. 1172387-28-8](/img/structure/B3015684.png)
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone” is a small-molecule compound. It’s part of a class of compounds known as oxadiazoles, which are often used in the development of new pharmaceuticals .
Molecular Structure Analysis
The molecular formula of the compound is C16H18N4O2. The structure includes a piperidine ring attached to a phenyl group and an oxadiazole ring, which in turn is attached to a cyclopropyl group .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 298.346. More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources .Applications De Recherche Scientifique
Antitubercular Activities
A series of cyclopropyl methanones, including derivatives similar to the query compound, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds, through their structural activity, have demonstrated significant minimum inhibitory concentrations (MICs) and have shown potential in addressing drug-resistant strains of tuberculosis. The research highlights the compound's efficacy in in vivo models, suggesting its potential application in developing new antitubercular agents (Bisht et al., 2010).
Antimicrobial Activity
The antimicrobial properties of similar oxadiazole derivatives have been explored, with some compounds showing promising activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents to combat resistant pathogens (Mallesha & Mohana, 2014).
Anticancer Activity
Compounds with structural similarities have been investigated for their anticancer activities, particularly against leukemia cell lines. The specific configuration of the piperidine and phenyl groups has been found to induce apoptosis in cancer cells, highlighting the compound's potential as a lead structure for developing new anticancer therapies (Vinaya et al., 2011).
Selective Estrogen Receptor Modulator (SERM) Activities
Research into structurally related compounds has identified potential applications as selective estrogen receptor modulators (SERMs), offering insights into their use in treating conditions sensitive to estrogen, such as osteoporosis and certain types of cancer (Palkowitz et al., 1997).
Inhibition of Cancer Cell Growth
Another notable application includes the inhibition of cancer cell growth through the disruption of specific cellular mechanisms, such as Na+/K(+)-ATPase and Ras oncogene activity, suggesting potential therapeutic applications in oncology (Lefranc et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to have various biological activities
Mode of Action
It’s worth noting that the oxadiazole moiety is a common feature in many bioactive compounds and is known to interact with various biological targets . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Compounds containing the oxadiazole moiety have been reported to influence a wide range of biochemical pathways
Pharmacokinetics
The oxadiazole moiety is known to enhance the bioavailability of many drugs
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities . The specific effects of this compound would require further investigation.
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of bioactive compounds
Propriétés
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOYKDFABUIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.